

2-(Chloromethyl)pyridine CAS number 4377-33-7

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Compound of Interest

Compound Name: 2-(Chloromethyl)pyridine

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An In-depth Technical Guide to **2-(Chloromethyl)pyridine** (CAS: 4377-33-7)

Introduction

2-(Chloromethyl)pyridine, identified by the CAS number 4377-33-7, is a heterocyclic organochlorine compound.^{[1][2]} It consists of a pyridine ring substituted at the 2-position with a chloromethyl group.^[2] This bifunctional molecule combines the nucleophilic character of the pyridine nitrogen with the electrophilic reactivity of the chloromethyl group, making it a highly versatile and valuable building block in organic synthesis.^[1] It serves as a crucial intermediate in the production of a wide array of products, including pharmaceuticals, agrochemicals, and specialized materials.^{[1][3]} Its utility is primarily derived from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridylmethyl moiety into various molecular scaffolds.^{[3][4]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-(Chloromethyl)pyridine is a white solid or a colorless to pale yellow liquid.^{[3][5][6]} The compound's structure, featuring both a polar pyridine ring and a reactive alkyl halide, dictates its physical properties and solubility profile. It is generally soluble in organic solvents like ethanol and ether, but has limited solubility in water.^{[3][6]} The hydrochloride salt form is often used to improve stability and handling.^[4]

Table 1: Chemical Identifiers for **2-(Chloromethyl)pyridine** and its Hydrochloride Salt

Identifier	2-(Chloromethyl)pyridine (Free Base)	2-(Chloromethyl)pyridine Hydrochloride
IUPAC Name	2-(chloromethyl)pyridine[1]	2-(chloromethyl)pyridine;hydrochloride[7]
Synonyms	2-Picolyl chloride, 2-Pyridylmethyl chloride[1][3]	2-Picolyl chloride hydrochloride
CAS Number	4377-33-7[1]	6959-47-3[4]
Molecular Formula	C ₆ H ₆ ClN[1]	C ₆ H ₇ Cl ₂ N[4]
Molecular Weight	127.57 g/mol [1]	164.03 g/mol [4]
InChI Key	NJWIMFZLESWFIM-UHFFFAOYSA-N[1]	JPMRGPPMXHGKRO-UHFFFAOYSA-N[4]
Canonical SMILES	C1=CC=NC(=C1)CCl[5]	C1=CC=NC(=C1)CCl.Cl[7]

Table 2: Physical Properties of **2-(Chloromethyl)pyridine** and its Hydrochloride Salt

Property	2-(Chloromethyl)pyridine (Free Base)	2-(Chloromethyl)pyridine Hydrochloride
Appearance	White solid[5]	Off-white to pale brown solid[7][8]
Melting Point	79 °C[2][5]	120-127 °C[4]
Boiling Point	73-76 °C (at 10 Torr)[2]	187.3 °C (at 760 mmHg)[4]
Solubility	Soluble in organic solvents; limited in water.[3][6]	Soluble in water.[8]

Synthesis and Manufacturing

Several synthetic routes to **2-(chloromethyl)pyridine** have been developed, often starting from 2-methylpyridine (2-picoline). The choice of method can depend on the desired purity, scale, and whether the free base or hydrochloride salt is the target product.

Key Synthetic Routes

- Direct Chlorination of 2-Methylpyridine: This method involves the reaction of 2-methylpyridine with chlorine gas, often in an inert solvent like carbon tetrachloride and under light irradiation. [1] However, this route can lead to the formation of di- and trichlorinated byproducts.[9]
- From 2-Methylpyridine-N-Oxide: A more efficient and common approach involves the N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.[5] The N-oxide intermediate is typically treated with a chlorinating agent such as phosphoryl chloride (POCl_3), thionyl chloride (SOCl_2), or phosgene.[5][9] This pathway is widely used for the synthesis of the stable hydrochloride salt.[10][11]

Caption: Multi-step synthesis of **2-(Chloromethyl)pyridine** hydrochloride from 2-methylpyridine.

Experimental Protocols

Protocol 1: Synthesis of **2-(Chloromethyl)pyridine** Hydrochloride from 2-Methylpyridine[10][11][12]

This protocol describes a four-step synthesis adapted from various sources.

- N-Oxidation: In a reaction vessel, 2-methylpyridine is dissolved in acetic acid. Hydrogen peroxide is added portion-wise while maintaining the reaction temperature between 70-80 °C. The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is typically 1:1.1:1.4. The reaction is monitored by TLC and typically proceeds for 10-14 hours.[11][12]
- Acetylation: The resulting 2-methylpyridine-N-oxide is then reacted with acetic anhydride or glacial acetic acid to form 2-pyridylmethyl acetate.[11][12]
- Hydrolysis: The acetate intermediate is hydrolyzed under alkaline conditions (e.g., 25% aqueous sodium hydroxide solution) to yield 2-pyridinemethanol.[12]
- Chlorination: The crude 2-pyridinemethanol is dissolved in a suitable solvent and reacted with thionyl chloride (SOCl_2), typically in a molar ratio of 1:1.2.[10][11] The excess thionyl chloride is removed under reduced pressure to yield the final product, **2-(chloromethyl)pyridine** hydrochloride, which can be purified by recrystallization.[13]

Protocol 2: Chlorination of 2-Pyridinemethanol[13]

This protocol details the direct conversion of the alcohol intermediate to the final product.

- To a flask containing thionyl chloride (SOCl_2 , ~4 molar equivalents), add 2-pyridinemethanol (1 molar equivalent) dropwise under stirring and cooling (ice bath, 0 °C). The addition should take approximately 2 hours.
- Once the addition is complete, the solution is heated to reflux for 1 hour.
- After reflux, the excess thionyl chloride is removed in vacuum.
- The resulting solid residue is crude **2-(chloromethyl)pyridine** hydrochloride, which can be used directly or purified further.

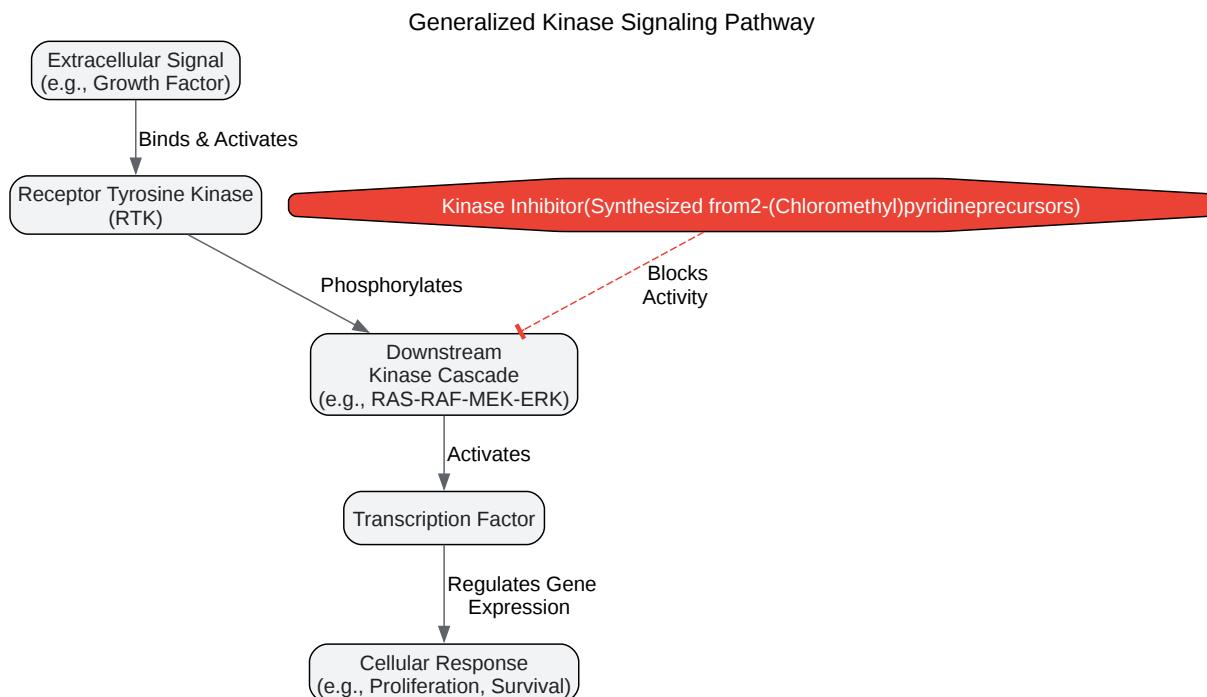
Chemical Reactivity and Key Applications

The reactivity of **2-(chloromethyl)pyridine** is dominated by the chloromethyl group, which acts as an electrophile. It is an effective alkylating agent, readily undergoing nucleophilic substitution reactions where the chloride is displaced.[4][5] This reactivity is the foundation for its widespread use as a synthetic intermediate.

Caption: The relationship between the reactivity of **2-(chloromethyl)pyridine** and its applications.

Pharmaceutical and Drug Development

Pyridine derivatives are foundational scaffolds in medicinal chemistry.[14] **2-(Chloromethyl)pyridine** is a key starting material for synthesizing molecules with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] A significant application is in the development of protein kinase inhibitors for cancer therapy.[15] The chloromethyl group allows for the facile attachment of the pyridinylmethyl moiety to a core structure, enabling the exploration of structure-activity relationships to target specific enzyme active sites.[15]



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Caption: Contextual role of kinase inhibitors derived from **2-(chloromethyl)pyridine** precursors.

Agrochemical Synthesis

This compound is an important intermediate in the agrochemical industry.^[10] It is used in the manufacturing of various pesticides, including insecticides, herbicides, and bactericides.^[10]

[11] Notably, it is a precursor for neonicotinoid insecticides, such as imidacloprid and acetamiprid.[16]

Coordination Chemistry and Materials Science

2-(Chloromethyl)pyridine is used to synthesize ligands for coordination complexes.[5] For instance, it is a reagent in the preparation of gadolinium (Gd^{3+}) complexes that function as Zn^{2+} -sensitive magnetic resonance imaging (MRI) contrast agents.[17] It is also employed in the base-catalyzed alkylation of macrocycles like p-tert-butylcalixarenes, creating functionalized host molecules for applications in sensing and drug delivery.[4][18]

Safety and Handling

2-(Chloromethyl)pyridine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate safety precautions. The compound is corrosive and can cause severe skin burns and eye damage.[19][20] It is also harmful if swallowed.[20] Due to its reactivity, it should be stored in a cool, dry, well-ventilated place under an inert atmosphere, away from incompatible materials.[19]

Table 3: Hazard Identification and Safety Information

Hazard Class	Classification	Precautionary Statements
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)	P270: Do not eat, drink or smoke when using this product.[20]
Skin Corrosion	Category 1B (Causes severe skin burns)	P260: Do not breathe dust/fume.[20] P280: Wear protective gloves/clothing/eye protection.[20]
Eye Damage	Category 1 (Causes serious eye damage)[21]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Combustible, corrosive material	Store in a dry, cool, well-ventilated place. Keep containers tightly closed.[19]
Incompatibilities	Strong oxidizing agents, strong bases, mild steel.[8][21]	Segregate from alkalis and oxidizing agents.[21]

Handling Procedures:

- Use only under a chemical fume hood.[19]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]
- Avoid formation of dust and aerosols.[22]
- In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[19][22]
- For spills, clear the area, wear protective equipment, and sweep up the material into a suitable container for disposal, avoiding dust generation.[19]

Conclusion

2-(Chloromethyl)pyridine (CAS 4377-33-7) is a cornerstone intermediate in modern organic and medicinal chemistry. Its dual reactivity, stemming from the pyridine ring and the chloromethyl group, provides a versatile platform for the synthesis of complex molecules. Its established role in the production of pharmaceuticals, particularly as a precursor to kinase inhibitors, as well as in agrochemicals and advanced materials, highlights its industrial and academic importance. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for researchers leveraging this powerful building block in their scientific endeavors.

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